molecular formula C6H13ClN2O B15051385 (3S,6S)-3,6-Dimethylpiperazin-2-one hydrochloride

(3S,6S)-3,6-Dimethylpiperazin-2-one hydrochloride

Cat. No.: B15051385
M. Wt: 164.63 g/mol
InChI Key: JCTNLEPFUYOFMH-FHAQVOQBSA-N
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Description

(3S,6S)-3,6-Dimethylpiperazin-2-one hydrochloride is a chemical compound with a piperazine backbone Piperazine derivatives are known for their versatile binding properties and are used in various fields such as medicinal chemistry, material science, and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,6S)-3,6-Dimethylpiperazin-2-one hydrochloride typically involves the cyclization of suitable precursors. One common method is the cyclization of bis-chloroethyl amine with a suitable amine under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(3S,6S)-3,6-Dimethylpiperazin-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(3S,6S)-3,6-Dimethylpiperazin-2-one hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (3S,6S)-3,6-Dimethylpiperazin-2-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target molecule. For instance, in medicinal applications, it may inhibit or activate certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S,6S)-3,6-Dimethylpiperazin-2-one hydrochloride is unique due to its specific stereochemistry, which can influence its binding properties and reactivity. This makes it a valuable compound for designing selective ligands and catalysts in various chemical and biological applications.

Properties

Molecular Formula

C6H13ClN2O

Molecular Weight

164.63 g/mol

IUPAC Name

(3S,6S)-3,6-dimethylpiperazin-2-one;hydrochloride

InChI

InChI=1S/C6H12N2O.ClH/c1-4-3-7-5(2)6(9)8-4;/h4-5,7H,3H2,1-2H3,(H,8,9);1H/t4-,5-;/m0./s1

InChI Key

JCTNLEPFUYOFMH-FHAQVOQBSA-N

Isomeric SMILES

C[C@H]1CN[C@H](C(=O)N1)C.Cl

Canonical SMILES

CC1CNC(C(=O)N1)C.Cl

Origin of Product

United States

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